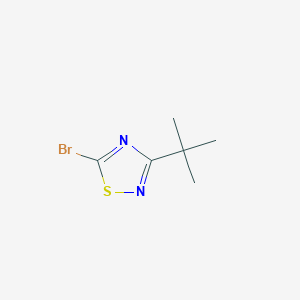

5-Bromo-3-tert-butyl-1,2,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-3-tert-butyl-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C6H9BrN2S. It is a derivative of thiadiazole, a class of compounds known for their diverse biological and chemical properties. This compound is characterized by the presence of a bromine atom at the 5th position and a tert-butyl group at the 3rd position on the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-tert-butyl-1,2,4-thiadiazole typically involves the bromination of 3-tert-butyl-1,2,4-thiadiazole. One common method includes the reaction of 3-tert-butyl-1,2,4-thiadiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-tert-butyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form thiadiazoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of 5-substituted-3-tert-butyl-1,2,4-thiadiazoles.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of thiadiazoline derivatives.

Scientific Research Applications

5-Bromo-3-tert-butyl-1,2,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-tert-butyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. The bromine atom and tert-butyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-5-tert-butyl-1,3,4-thiadiazole

- 5-Bromo-3-methyl-1,2,4-thiadiazole

- 5-Chloro-3-tert-butyl-1,2,4-thiadiazole

Uniqueness

5-Bromo-3-tert-butyl-1,2,4-thiadiazole is unique due to the presence of both a bromine atom and a tert-butyl group on the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-Bromo-3-tert-butyl-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiadiazole ring with a bromine substituent at the 5-position and a tert-butyl group at the 3-position. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

Research has indicated that thiadiazole derivatives exhibit significant anticancer activity. In particular, compounds with similar structures have shown promising results against various cancer cell lines:

- In vitro Studies : Compounds related to this compound have demonstrated antiproliferative effects against human lung carcinoma (A549), breast cancer (MCF7), and colon cancer (HT29) cell lines. For instance, certain thiadiazole derivatives have shown IC50 values as low as 1.7 µM against pancreatic cancer cells .

| Cell Line | Compound | IC50 Value |

|---|---|---|

| A549 | Thiadiazole Derivative | 4.27 µg/mL |

| MCF7 | Thiadiazole Derivative | 9 µM |

| HT29 | Thiadiazole Derivative | 12.57 µM |

Antimicrobial Activity

Thiadiazoles are also recognized for their antimicrobial properties. The mechanism often involves the inhibition of key enzymes in bacterial metabolism. For example, derivatives of thiadiazoles have been effective against Mycobacterium tuberculosis and other pathogenic bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways by binding to their active sites or allosteric sites.

- Cell Signaling Disruption : It can interfere with cell signaling pathways, affecting cellular functions and leading to apoptosis in cancer cells .

Study on Anticancer Activity

In a study conducted by Alam et al., several thiadiazole derivatives were synthesized and evaluated for their anticancer properties. The results showed that compounds with bromine or fluorine substitutions exhibited enhanced cytotoxicity compared to those without such substitutions. The most potent compound demonstrated an IC50 value of 1.7 µM against pancreatic cancer cells .

Study on Antimicrobial Efficacy

A review highlighted the effectiveness of thiadiazoles in treating infections caused by resistant strains of bacteria. The study emphasized the potential of these compounds as lead molecules in drug development against tuberculosis and other bacterial infections .

Properties

Molecular Formula |

C6H9BrN2S |

|---|---|

Molecular Weight |

221.12 g/mol |

IUPAC Name |

5-bromo-3-tert-butyl-1,2,4-thiadiazole |

InChI |

InChI=1S/C6H9BrN2S/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3 |

InChI Key |

JVCPLQKIFFDBMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NSC(=N1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.